molecular formula C9H12N6O4 B093485 2-Azaadenosine CAS No. 146-94-1

2-Azaadenosine

Cat. No. B093485
CAS RN: 146-94-1
M. Wt: 268.23 g/mol
InChI Key: JNGWKCBNKZBPLB-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaadenosine is a nucleoside analog that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a synthetic compound that mimics the structure of adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism, signal transduction, and neurotransmission.

Mechanism of Action

The mechanism of action of 2-Azaadenosine involves its conversion into the triphosphate form, which can be incorporated into DNA and RNA. Once incorporated, it can cause chain termination and inhibit DNA and RNA synthesis. Additionally, 2-Azaadenosine can inhibit enzymes such as adenosine deaminase and S-adenosylhomocysteine hydrolase, which play crucial roles in purine metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Azaadenosine depend on its concentration and duration of exposure. At low concentrations, it can act as a substrate for DNA and RNA synthesis and exhibit minimal toxicity. At high concentrations, it can cause DNA damage and induce apoptosis. Additionally, it can modulate the immune response by inhibiting T cell proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Azaadenosine in lab experiments is its structural similarity to adenosine, which allows it to interact with adenosine receptors and enzymes. Additionally, it exhibits low toxicity at low concentrations, making it suitable for in vitro and in vivo studies. However, one of the limitations of using 2-Azaadenosine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.

Future Directions

For research include exploring its potential therapeutic applications in other diseases and developing more stable analogs.

Synthesis Methods

The synthesis of 2-Azaadenosine involves the reaction of 2-aminoadenine with ribose or its derivatives. The reaction can be carried out using various methods, including enzymatic synthesis, chemical synthesis, and microwave-assisted synthesis. Enzymatic synthesis involves the use of enzymes such as adenosine deaminase or purine nucleoside phosphorylase to catalyze the reaction. Chemical synthesis involves the use of chemical reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate.

Scientific Research Applications

2-Azaadenosine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. It has been shown to exhibit antiproliferative, antiviral, and immunomodulatory activities. In cancer research, 2-Azaadenosine has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In viral infections, 2-Azaadenosine has been shown to inhibit viral replication by targeting viral RNA polymerase. In autoimmune disorders, 2-Azaadenosine has been shown to modulate the immune response by inhibiting T cell proliferation and cytokine production.

properties

CAS RN

146-94-1

Product Name

2-Azaadenosine

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1

InChI Key

JNGWKCBNKZBPLB-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

synonyms

2-azaadenosine

Origin of Product

United States

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